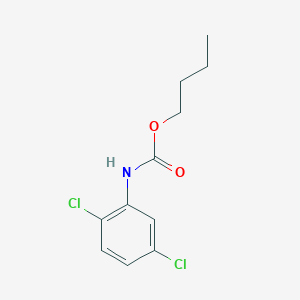

Butyl 2,5-dichlorophenylcarbamate

Description

Butyl 2,5-dichlorophenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 5-positions and a butyl ester group. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and analytical chemistry due to their stability and tunable reactivity. For instance, substituent positions on the phenyl ring and the choice of ester group (e.g., butyl vs. tert-butyl) significantly influence solubility, stability, and chromatographic behavior .

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

butyl N-(2,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

VEDQCAWPAFAGLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:

Reactants: 2,5-dichlorophenyl isocyanate and butanol.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Catalysts: In some cases, a catalyst such as a tertiary amine (e.g., triethylamine) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the butyl group or the chlorine atoms can be replaced by other nucleophiles.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2,5-dichlorophenol and butanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include substituted carbamates, 2,5-dichlorophenol, and butanol, depending on the specific reaction and conditions used.

Scientific Research Applications

Butyl 2,5-dichlorophenylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of butyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Structural and Functional Similarities

Butyl 2,5-dichlorophenylcarbamate belongs to a family of dichlorophenylcarbamates with variations in substituent positions and ester groups. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Ester Group | Structural Similarity Score |

|---|---|---|---|---|

| Isopropyl (2,5-dichlorophenyl)carbamate | 2150-26-7 | 2,5-dichloro | Isopropyl | 0.95 |

| tert-Butyl (2,4-dichlorophenyl)carbamate | 296778-52-4 | 2,4-dichloro | tert-Butyl | 0.98 |

| tert-Butyl (5-amino-2-chlorophenyl)carbamate | 879614-93-4 | 2-chloro, 5-amino | tert-Butyl | 0.98 |

Key Observations :

Substituent Position : The 2,5-dichloro configuration in this compound differs from the 2,4-dichloro analog (CAS 296778-52-4), which may alter electronic properties and steric hindrance. This positional variation impacts interactions in biological or chromatographic systems .

Isopropyl esters (e.g., CAS 2150-26-7) offer intermediate steric effects .

Functional Group Modifications: Amino-substituted analogs (e.g., CAS 879614-93-4) introduce hydrogen-bonding sites, which may enhance binding affinity in pharmacological contexts .

Chromatographic Behavior

Evidence from chromatographic studies highlights the role of dichlorophenylcarbamates in enantiomeric separations. Cellulose-based chiral stationary phases (CSPs) derivatized with 3,5-dichlorophenylcarbamate groups effectively resolve racemic 4C-substituted pyrrolidin-2-one derivatives using ethanol/n-hexane mobile phases .

Pharmacological and Industrial Relevance

Carbamates with dichlorophenyl groups are explored for their bioactivity. For example, thiazolylmethylcarbamate analogs (e.g., compounds l, m, w, x from ) demonstrate structural complexity tailored for targeting enzymes or receptors. This compound’s simpler structure may prioritize stability and synthetic accessibility over specialized bioactivity, making it suitable for industrial applications like coatings or plasticizers .

Research Findings and Data Gaps

Similarity Scores: High similarity scores (0.95–0.98) among analogs suggest minor structural changes yield significant functional differences. For instance, tert-butyl groups in CAS 296778-52-4 may enhance thermal stability compared to butyl esters .

Analytical Applications : The 3,5-dichlorophenylcarbamate CSPs () achieve enantiomeric separation, but the 2,5-dichloro analog’s performance remains unstudied. Comparative studies are needed to evaluate its chiral resolution efficiency.

Q & A

Q. How can researchers integrate this compound into broader therapeutic or material science theories?

- Methodological Answer : Link to carbamate-based drug design theories (e.g., acetylcholinesterase inhibition) or polymer stabilization mechanisms. Use fluorescence properties (as in xanthene derivatives ) to explore applications in bioimaging or smart materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.